
(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one, also known as CPYPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Antimicrobial Activities
Research indicates that azetidinone derivatives possess significant antimicrobial properties. For instance, a study on the synthesis, characterization, and antimicrobial activity of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives demonstrated these compounds' effectiveness against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Shah et al., 2014).
Anticancer Properties
Compounds incorporating pyridine and azetidinone structures have been evaluated for their anticancer activity. A notable study investigated new 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer efficacy, with some compounds showing significant potential against cancer cell lines, indicating the broader relevance of such chemical structures in cancer research (Katariya et al., 2021).
Neuropharmacological Potential
Research on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has unveiled potential antidepressant and nootropic (cognitive-enhancing) activities. This highlights the chemical backbone's significance in exploring new treatments for central nervous system disorders (Thomas et al., 2016).
Hypocholesteremic Effects
A study on the dehydrative metabolites of a related compound revealed hypocholesteremic activity in rats, suggesting potential applications in managing cholesterol levels. This research underscores the importance of these chemical structures in metabolic disorder studies (Kokosa et al., 1978).
Molecular Docking and Structural Analysis
Further research involving Pd (II) complexes of bidentate chalcone ligands, including pyridinyl-prop-2-en-1-one derivatives, has provided insights into their antimicrobial, antioxidant, and anticancer activities through detailed molecular docking and structural analysis. These studies enhance our understanding of the molecular interactions that govern the biological activities of such compounds (Gaber et al., 2018).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-16-6-2-1-4-13(16)7-8-17(21)20-11-15(12-20)22-14-5-3-9-19-10-14/h1-10,15H,11-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNBKWMUGATCFC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

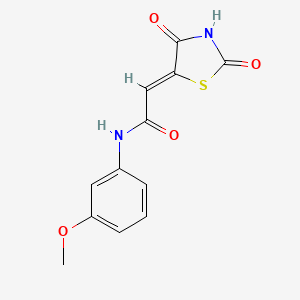
![4-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2893091.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)

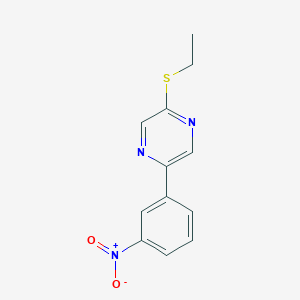
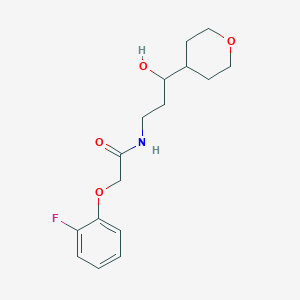
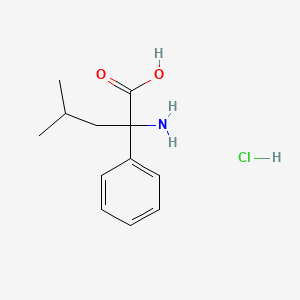
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2893105.png)
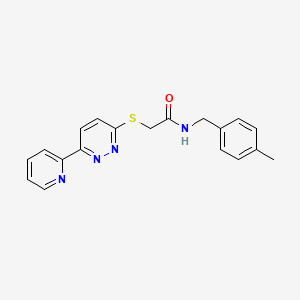
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893108.png)
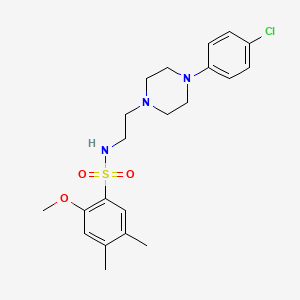
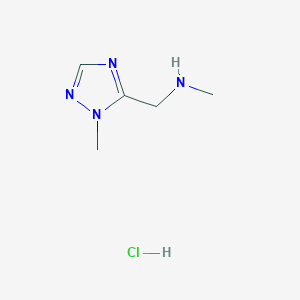
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2893112.png)